Cas no 85999-40-2 (23-Hydroxybetulinic acid)

23-Hydroxybetulinic acid 化学的及び物理的性質

名前と識別子

-

- ANEMOSAPOGININ

- 23-HYDROXYBETULINIC ACID

- 3β,23-Dihydroxylup-20(29)-en-28-oic acid

- 3beta,23-Dihydroxylup-20(29)-en-28-oic acid

- (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aS,13bR)-9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbox

- Anemosapogenin

- A,23-Dihydroxylup-20(29)-en-28-oic acid

- (3β,4α)-3,23-Dihydroxylup-20(29)-en-28-oic acid

- 3aH-Cyclopenta[a]chrysene, lup-20(29)-en-28-oic acid deriv.

- (3As,5aR,5bR,7aS,8R,11aR,11bR,13aR,13bS)-9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-

- (3β,4α)-3,23-Dihydroxylup-20(29)-en-28-oic acid (ACI)

- 3aH-Cyclopenta[a]chrysene, lup-20(29)-en-28-oic acid deriv. (ZCI)

- Anemosapogenin (7CI)

- 85999-40-2

- BCP07011

- Anemosapogenin;3beta,23-Dihydroxylup-20(29)-en-28-oic acid

- SCHEMBL14134457

- (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-Hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-(prop-1-en-2-yl)icosahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid

- FT-0696717

- Q27137923

- MS-28759

- HXWLKAXCQLXHML-WGOZWDAUSA-N

- 3,23-dihydroxy-20(29)-lupen-28-oic acid

- 23-Hydroxybetulinic Acid, 25

- CHEBI:69580

- s9009

- HY-N0566

- CS-5686

- F16085

- CHEMBL251308

- 23-Hydroxybetulinic acid, >=98% (HPLC)

- BDBM23209

- (1R,2R,5S,8R,9R,10R,13R,14R,17S,18R,19R)-17-hydroxy-18-(hydroxymethyl)-1,2,14,18-tetramethyl-8-(prop-1-en-2-yl)pentacyclo[11.8.0.0^{2,10}.0^{5,9}.0^{14,19}]henicosane-5-carboxylic acid

- CCG-269469

- (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

- AC-35126

- 23-Hydroxybetulinicacid

- H1742

- 23-hydroxy betulic acid

- AKOS032944876

- (3beta)-3,23-dihydroxylup-20(29)-en-28-oic acid

- 3�_24-dihydroxylup-20(29)-en-28-oic_acid

- Lup-20(29)-en-28-oic acid, 3,23-dihydroxy-, (3ss,4a)-; Anemosapogenin (7CI); 3aH-Cyclopenta[a]chrysene, lup-20(29)-en-28-oic acid deriv.; (3ss,4a)-3,23-Dihydroxylup-20(29)-en-28-oic acid; 23-Hydroxybetulinic acid; 3ss,23-Dihydroxylup-20(29)-en-28-oic acid

- 23-hydroxy butulinic acid (23-HBA)?

- 23-Hydroxybetulinic acid

-

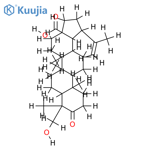

- MDL: MFCD28126999

- インチ: 1S/C30H48O4/c1-18(2)19-9-14-30(25(33)34)16-15-28(5)20(24(19)30)7-8-22-26(3)12-11-23(32)27(4,17-31)21(26)10-13-29(22,28)6/h19-24,31-32H,1,7-17H2,2-6H3,(H,33,34)/t19-,20+,21+,22+,23-,24+,26-,27-,28+,29+,30-/m0/s1

- InChIKey: HXWLKAXCQLXHML-WGOZWDAUSA-N

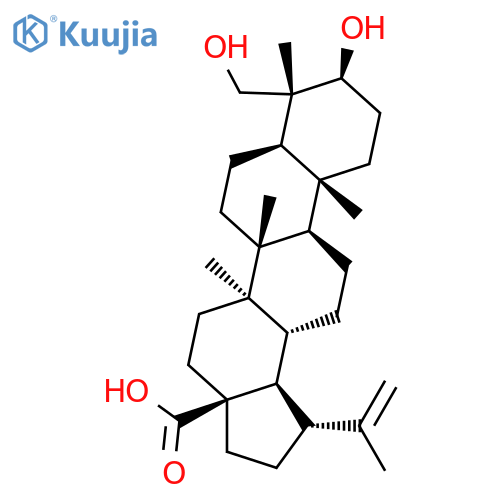

- ほほえんだ: C([C@]12CC[C@@H](C(=C)C)[C@@H]1[C@H]1CC[C@@H]3[C@]4(CC[C@H](O)[C@@](C)(CO)[C@@H]4CC[C@@]3(C)[C@@]1(CC2)C)C)(=O)O

計算された属性

- せいみつぶんしりょう: 472.35526g/mol

- ひょうめんでんか: 0

- XLogP3: 7.5

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 回転可能化学結合数: 3

- どういたいしつりょう: 472.35526g/mol

- 単一同位体質量: 472.35526g/mol

- 水素結合トポロジー分子極性表面積: 77.8Ų

- 重原子数: 34

- 複雑さ: 883

- 同位体原子数: 0

- 原子立体中心数の決定: 11

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 472.7

じっけんとくせい

- 色と性状: White cryst.

- 密度みつど: 1.106

- PSA: 77.76000

- LogP: 6.06190

23-Hydroxybetulinic acid セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

23-Hydroxybetulinic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB482089-25 mg |

23-Hydroxybetulinic acid; . |

85999-40-2 | 25mg |

€491.60 | 2023-07-10 | ||

| DC Chemicals | DC9802-250 mg |

23-hydroxy butulinic acid (23-HBA) |

85999-40-2 | >98% | 250mg |

$1500.0 | 2022-03-01 | |

| DC Chemicals | DC9802-50 mg |

23-hydroxy butulinic acid (23-HBA) |

85999-40-2 | >98% | 50mg |

$450.0 | 2022-03-01 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3S2152-10 mg |

Anemosapogenin |

85999-40-2 | 99.27% | 10mg |

¥1563.00 | 2022-04-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H27530-20mg |

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aS,13bR)-9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid |

85999-40-2 | , | 20mg |

¥1428.0 | 2023-09-07 | |

| Chengdu Biopurify Phytochemicals Ltd | BP0168-100mg |

Anemosapogenin |

85999-40-2 | 98% | 100mg |

$540 | 2023-09-20 | |

| MedChemExpress | HY-N0566-5mg |

23-Hydroxybetulinic acid |

85999-40-2 | 99.01% | 5mg |

¥1000 | 2024-05-25 | |

| Chengdu Biopurify Phytochemicals Ltd | BP0168-100mg |

Anemosapogenin |

85999-40-2 | 98% | 100mg |

$540 | 2023-09-19 | |

| Aaron | AR00GS99-5mg |

23-Hydroxybetulinic acid |

85999-40-2 | 98% | 5mg |

$72.00 | 2025-02-11 | |

| 1PlusChem | 1P00GS0X-1mg |

23-HYDROXYBETULINIC ACID |

85999-40-2 | ≥98% | 1mg |

$78.00 | 2024-04-21 |

23-Hydroxybetulinic acid 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

23-Hydroxybetulinic acid Raw materials

23-Hydroxybetulinic acid Preparation Products

23-Hydroxybetulinic acid 関連文献

-

Dan-Bi Sung,Jong Seok Lee RSC Med. Chem. 2023 14 412

-

Yue Wang,Bing Xu,Ru Sun,Yu-Jie Xu,Jian-Feng Ge J. Mater. Chem. B 2020 8 7466

-

Huaming Sheng,Hongbin Sun Nat. Prod. Rep. 2011 28 543

23-Hydroxybetulinic acidに関する追加情報

23-Hydroxybetulinic Acid (CAS No. 85999-40-2): A Comprehensive Overview of Its Properties and Applications

23-Hydroxybetulinic acid (CAS No. 85999-40-2) is a naturally occurring pentacyclic triterpenoid derived from the bark of birch trees and other plant sources. This compound has garnered significant attention in recent years due to its diverse biological activities and potential therapeutic applications. The growing interest in natural bioactive compounds and plant-derived therapeutics has positioned 23-hydroxybetulinic acid as a subject of extensive research in pharmacology and medicinal chemistry.

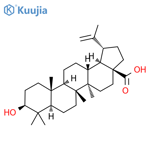

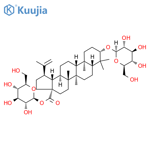

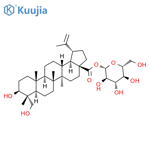

The chemical structure of 23-hydroxybetulinic acid features a lupane skeleton with hydroxyl groups at specific positions, contributing to its unique physicochemical properties. With a molecular formula of C30H48O4 and a molecular weight of 472.7 g/mol, this compound exhibits moderate solubility in organic solvents while being relatively insoluble in water. Researchers have noted that the hydroxylation pattern of 23-hydroxybetulinic acid plays a crucial role in its biological interactions and pharmacological effects.

Recent studies have highlighted the potential of 23-hydroxybetulinic acid in various health-related applications, particularly in the context of natural anticancer agents and anti-inflammatory compounds. The compound's mechanism of action involves modulation of multiple cellular pathways, including apoptosis induction and inhibition of inflammatory mediators. These properties align with current trends in precision medicine and multi-target therapeutic approaches, making it a promising candidate for further drug development.

The pharmacological profile of 23-hydroxybetulinic acid extends beyond its anticancer potential. Emerging research suggests possible applications in metabolic disorders, neuroprotection, and immune modulation. These diverse biological activities have led to increased commercial interest, with the global market for plant-derived bioactive compounds expected to grow significantly in the coming years. Quality control parameters for 23-hydroxybetulinic acid typically include purity assessment by HPLC, with pharmaceutical-grade material requiring ≥98% purity.

From a technical perspective, 23-hydroxybetulinic acid is typically isolated through sophisticated extraction and purification processes. Modern techniques such as supercritical fluid extraction and preparative HPLC have improved the yield and purity of this compound. Stability studies indicate that proper storage conditions (typically 2-8°C in airtight containers) are essential for maintaining the integrity of 23-hydroxybetulinic acid samples over extended periods.

The scientific community continues to explore structure-activity relationships of 23-hydroxybetulinic acid derivatives, with particular focus on enhancing bioavailability and target specificity. Current challenges in the field include improving the compound's water solubility and pharmacokinetic profile, areas where nanotechnology-based delivery systems show particular promise. These developments are closely watched by researchers interested in natural product drug discovery and alternative medicine approaches.

In the context of green chemistry and sustainable sourcing, the production of 23-hydroxybetulinic acid raises important considerations about plant conservation and ethical harvesting practices. Some manufacturers are exploring plant cell culture techniques and biotechnological production methods as alternatives to traditional extraction from wild plant sources. These approaches align with growing consumer demand for eco-friendly production of bioactive compounds.

Analytical characterization of 23-hydroxybetulinic acid typically involves a combination of techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide comprehensive data on the compound's structural features and purity, essential for both research and commercial applications. Standard reference materials for 23-hydroxybetulinic acid are increasingly available to support quality assurance in various applications.

The regulatory status of 23-hydroxybetulinic acid varies by region and intended use. While currently classified as a research chemical in many jurisdictions, its potential transition to therapeutic applications would require thorough preclinical evaluation and clinical trials. Researchers emphasize the need for systematic investigation of the compound's safety profile and potential interactions with conventional medications.

Looking ahead, the scientific and commercial trajectory of 23-hydroxybetulinic acid appears promising. With ongoing research into its molecular targets and potential therapeutic applications, this compound represents an important example of nature-derived molecules with significant pharmacological potential. The intersection of traditional knowledge and modern science continues to reveal new possibilities for 23-hydroxybetulinic acid and related triterpenoids in health and wellness applications.

85999-40-2 (23-Hydroxybetulinic acid) 関連製品

- 77658-38-9(Kaur-16-en-18-oic acid,9-hydroxy-, (4a)-(9CI))

- 120-47-8(Ethylparaben)

- 3347-90-8((2S)-2-hydroxybutanoic acid)

- 319-89-1(2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione)

- 6730-83-2(Kaurenoic acid)

- 38736-77-5(Epibetulinic acid)

- 19533-92-7(Alphitolic acid)

- 472-15-1(Betulinic acid)

- 300-85-6(3-Hydroxybutanoic Acid + 3-(3-Hydroxybutyryloxy)butyric Acid (CAS:7565-79-9) (50:50 Mixture))

- 21302-79-4(Ceanothic acid)